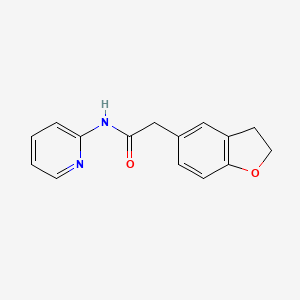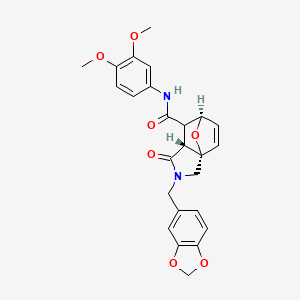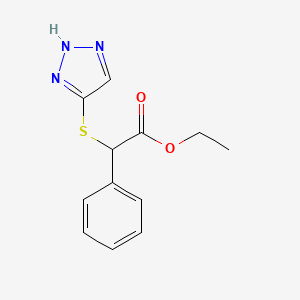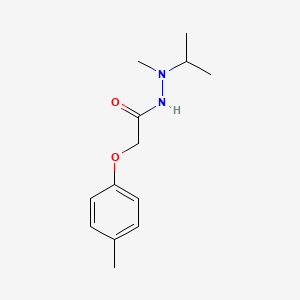![molecular formula C16H25NO2 B13376525 N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B13376525.png)
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine is an organic compound with a complex structure that includes an allyloxy group, an ethoxy group, and a tert-butylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine typically involves multiple steps, starting with the preparation of the benzylamine derivative. The allyloxy and ethoxy groups are introduced through specific reactions involving allyl bromide and ethyl bromide, respectively. The tert-butylamine moiety is then added through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the allyloxy group, forming a simpler amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate nucleophilic substitution.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Simplified amine derivatives.
Substitution: Various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy and ethoxy groups may enhance the compound’s binding affinity to these targets, while the tert-butylamine moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(allyloxy)-3-methoxybenzyl]-N-(tert-butyl)amine
- N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine
Uniqueness
N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine is unique due to the presence of both allyloxy and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behavior, making it a valuable subject for further research.
Propiedades
Fórmula molecular |
C16H25NO2 |
|---|---|
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
N-[(3-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H25NO2/c1-6-10-19-14-9-8-13(11-15(14)18-7-2)12-17-16(3,4)5/h6,8-9,11,17H,1,7,10,12H2,2-5H3 |
Clave InChI |
AAUFLBVUECLJBF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)CNC(C)(C)C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one](/img/structure/B13376444.png)
![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13376453.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)


![N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)


![2-(4-Bromophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B13376515.png)
